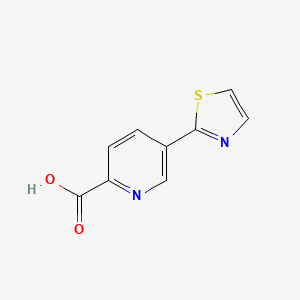

5-(Thiazol-2-yl)pyridine-2-carboxylic acid

CAS No.: 1174322-64-5

Cat. No.: VC2702241

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174322-64-5 |

|---|---|

| Molecular Formula | C9H6N2O2S |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) |

| Standard InChI Key | WYXFCAVXHLKGLU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C2=NC=CS2)C(=O)O |

| Canonical SMILES | C1=CC(=NC=C1C2=NC=CS2)C(=O)O |

Introduction

Chemical Identity and Basic Properties

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is identified by its molecular formula C9H6N2O2S and has a molecular weight of 206.22 g/mol . The compound consists of a pyridine ring with a carboxylic acid group at position 2 and a thiazole ring attached at position 5. This structural arrangement creates a molecule with multiple heteroatoms including nitrogen, oxygen, and sulfur, contributing to its chemical behavior and potential applications.

Physical and Chemical Characteristics

The compound is characterized by its heterocyclic structure, which incorporates both five-membered (thiazole) and six-membered (pyridine) aromatic rings. The presence of the carboxylic acid group (-COOH) at position 2 of the pyridine ring contributes to its acidic properties, while the nitrogen atoms in both rings can act as hydrogen bond acceptors. The thiazole ring contains a sulfur atom, which adds to the compound's distinctive chemical reactivity profile.

Identification Parameters

The compound can be precisely identified through various spectroscopic and analytical techniques. Key identification parameters include:

| Parameter | Value |

|---|---|

| PubChem CID | 57827797 |

| Molecular Formula | C9H6N2O2S |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid |

| InChIKey | WYXFCAVXHLKGLU-UHFFFAOYSA-N |

| ChEMBL ID | CHEMBL4101538 |

This information provides a precise chemical fingerprint for identifying and categorizing the compound within chemical databases and research contexts .

Structural Characteristics

Molecular Structure

The molecular structure of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid features a pyridine ring with a carboxylic acid substituent at position 2 and a thiazole ring attached at position 5. The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, connected to the pyridine ring through a carbon-carbon bond .

Structural Representations

Several notational systems are used to represent the structure of this compound:

These representations allow chemists and researchers to communicate the molecular structure unambiguously and facilitate computational analysis of the compound's properties.

Structural Features

The key structural features of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid include:

-

A pyridine ring with nitrogen at position 1

-

A carboxylic acid group at position 2 of the pyridine ring

-

A thiazole ring attached at position 5 of the pyridine ring

-

A nitrogen atom at position 3 and sulfur atom at position 1 in the thiazole ring

These structural elements create a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and a carboxylic acid group capable of ionic interactions .

Nomenclature and Synonyms

IUPAC Nomenclature

The officially recognized International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid . This systematic name precisely describes the molecular structure according to internationally accepted chemical naming conventions.

Common Synonyms

The compound is known by several synonyms in scientific literature and chemical databases:

| Synonym | Type |

|---|---|

| 5-(Thiazol-2-yl)pyridine-2-carboxylic acid | Common name |

| 5-(Thiazol-2-yl)picolinic acid | Alternative name |

| 5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | Full IUPAC name |

| 5-thiazol-2-yl-pyridine-2-carboxylic acid | Alternative formatting |

These various names refer to the same chemical entity and can be found across different chemical resources and publications .

Registry Numbers and Identifiers

Several unique identifiers are associated with this compound:

Chemical Reactivity and Properties

Functional Group Reactivity

The presence of specific functional groups in 5-(Thiazol-2-yl)pyridine-2-carboxylic acid contributes to its chemical reactivity profile:

-

Carboxylic Acid Group: The -COOH group at position 2 of the pyridine ring can participate in typical carboxylic acid reactions, including esterification, amide formation, and acid-base reactions. The acidic nature of this group allows for salt formation with bases.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a Lewis base, accepting protons or coordinating with metal ions. This property makes the compound potentially useful in coordination chemistry.

-

Thiazole Ring: The thiazole moiety contains both nitrogen and sulfur heteroatoms, providing additional sites for chemical reactions and interactions, particularly in nucleophilic or electrophilic substitution reactions.

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Esterification | Carboxylic acid | Esters |

| Amidation | Carboxylic acid | Amides |

| Salt formation | Carboxylic acid | Carboxylate salts |

| Metal coordination | Pyridine N, Thiazole N | Metal complexes |

| Reduction | Carboxylic acid | Alcohols |

| Electrophilic substitution | Aromatic rings | Substituted derivatives |

These potential reactions provide pathways for derivatization and modification of the compound for various applications.

Analytical Characterization

Spectroscopic Properties

The structure of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR would show characteristic signals for the aromatic protons of both pyridine and thiazole rings, as well as the carboxylic acid proton. Carbon (¹³C) NMR would reveal the carbon framework including the characteristic carbonyl carbon of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carboxylic acid group (O-H stretch, C=O stretch), as well as bands associated with the aromatic rings and heterocyclic structures.

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the heterocyclic structure.

Crystallographic Data

X-ray crystallography could provide detailed information about the three-dimensional structure of the compound, including bond lengths, bond angles, and crystal packing arrangements. This data would be valuable for understanding the compound's molecular geometry and potential intermolecular interactions.

Comparative Analysis with Related Compounds

Structural Analogs

While detailed information about structural analogs is limited in the provided search results, we can consider potential structural variations:

| Compound | Structural Difference | Potential Impact |

|---|---|---|

| 5-(Thiazol-2-yl)pyridine-2-carboxamide | Amide instead of carboxylic acid | Different hydrogen bonding pattern, altered solubility |

| 5-(Oxazol-2-yl)pyridine-2-carboxylic acid | Oxygen instead of sulfur in heterocycle | Changed electronic properties and lipophilicity |

| 5-(Pyridin-2-yl)thiazole-2-carboxylic acid | Reversed connection between rings | Altered geometry and electronic distribution |

| 4-(Thiazol-2-yl)pyridine-2-carboxylic acid | Different position of thiazole attachment | Modified molecular shape and interaction potential |

These structural variations would likely result in different chemical, physical, and potentially biological properties.

Future Research Directions

Technological Applications

The compound's distinctive structure suggests potential technological applications:

-

Sensor Development: Utilization of the compound's metal-binding capabilities for developing chemical sensors.

-

Catalysis: Exploration of the compound or its metal complexes as catalysts for organic transformations.

-

Surface Functionalization: Investigation of the compound's potential for functionalizing surfaces through carboxylic acid binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume